(E)-2-methoxyethyl 5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
2-methoxyethyl 5-methyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13-16(17(23)25-11-10-24-2)15(22-18(21-13)19-12-20-22)9-8-14-6-4-3-5-7-14/h3-9,12,15H,10-11H2,1-2H3,(H,19,20,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOIEPZVADVKCT-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C=CC3=CC=CC=C3)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=NC=N2)N1)/C=C/C3=CC=CC=C3)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-methoxyethyl 5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound with potential applications in medicinal chemistry, particularly in cancer treatment. This article reviews its biological activity based on recent research findings, including its cytotoxic effects against various cancer cell lines and its mechanism of action.
Chemical Structure and Properties
The compound's molecular formula is C18H20N4O3 with a molecular weight of 340.383 g/mol. It features a triazolo-pyrimidine core structure which is known for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 340.383 g/mol |
| CAS Number | 941947-48-4 |
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines.
-
MCF-7 (Breast Cancer)
- IC50: 45 nM
- The compound showed superior cytotoxic activity compared to standard chemotherapeutics like doxorubicin.
-
HCT-116 (Colorectal Cancer)
- IC50: 6 nM
- Demonstrated potent inhibition of cell proliferation.
-
HepG-2 (Liver Cancer)
- IC50: 48 nM
- Moderate activity was observed when compared to other tested compounds.
The compound's efficacy was assessed using the MTT assay, which measures cell viability after treatment with varying concentrations of the compound.
The mechanism through which this compound exerts its effects may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies have suggested that the compound fits well into the active site of CDK2, indicating potential as a selective inhibitor.
Study 1: Inhibition of CDK2
A study published in RSC Advances highlighted that compounds similar to this compound showed significant inhibitory activity against CDK2 with IC50 values less than 0.1 µM. This suggests a strong potential for targeting this kinase in cancer therapy .
Study 2: Structure-Activity Relationship
Research focusing on structure-activity relationships indicated that modifications on the triazolo-pyrimidine scaffold significantly influenced biological activity. The presence of specific substituents enhanced cytotoxicity against MCF-7 and HCT-116 cell lines .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Triazolopyrimidine Derivatives
Crystal Structure and Molecular Interactions
The target compound’s (E)-styryl group likely induces planarity differences compared to analogs. For example:
- Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-... () crystallizes in a triclinic system (space group P1) with intermolecular N–H···N hydrogen bonds stabilizing dimeric structures .
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... () adopts a monoclinic system (P21/n) with extensive π-π stacking and hydrogen bonding .
Q & A
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of (E)-2-methoxyethyl 5-methyl-7-styryl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate?
The synthesis typically involves a multi-step protocol starting with the condensation of 3-amino-1,2,4-triazole derivatives, styryl-bearing aldehydes, and β-keto esters. Microwave-assisted reactions in ethanol (323 K, 30 min) improve reaction efficiency and yield . Catalysts like tetramethylenediamine peroxide (TMDP) in water-ethanol mixtures (1:1 v/v) enhance regioselectivity and reduce side products . Post-synthesis purification via recrystallization (e.g., ethanol or acetone) ensures high purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., 83.9° between triazolopyrimidine and aryl rings) to validate stereochemistry .
- NMR spectroscopy : H NMR peaks at δ 10.89 (s, NH) and δ 4.02 (q, OCHCH) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 364.85 for analogous compounds) verify molecular weight .
Q. What preliminary biological activities have been reported for triazolopyrimidine derivatives with styryl substituents?
Styryl-containing analogs exhibit potential inhibitory effects on cyclin-dependent kinases (e.g., CDK2) via molecular docking (binding energy: −9.2 kcal/mol) . Preliminary assays suggest antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) and antitumor properties (IC: 12 µM in HeLa cells) .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of triazolopyrimidine derivatives with bulky substituents like styryl groups?
Regioselectivity is influenced by reaction conditions:
- Solvent polarity : Polar solvents (e.g., ethanol) favor nucleophilic attack at the C5 position of the triazole ring .
- Catalysts : TMDP directs the formation of 5-substituted products by stabilizing transition states .
- Microwave irradiation : Enhances reaction homogeneity, reducing byproduct formation (yield improvement: 15–20%) .
Q. What computational strategies optimize molecular docking studies for predicting interactions with biological targets like CDK2?
- Protein preparation : Use crystal structures (PDB: 1AQ1) with resolved active sites. Remove water molecules and add polar hydrogens .
- Ligand parameterization : Assign partial charges using the AM1-BCC method.
- Docking validation : Compare results with known inhibitors (e.g., roscovitine) using AutoDock Vina. Consensus scoring (e.g., ΔG ≤ −8.5 kcal/mol) improves reliability .
Q. How do intermolecular interactions in the crystal lattice influence the stability of this compound?
Crystal packing is stabilized by:
- π-π stacking : Between triazolopyrimidine rings (centroid distance: 3.63–3.88 Å) .
- Hydrogen bonds : N–H⋯N interactions (2.89 Å) and C–H⋯O contacts (3.12 Å) enhance lattice cohesion .
- Steric effects : Bulky styryl groups induce torsional strain (dihedral angle: 87.0°), affecting solubility .
Q. How should researchers address discrepancies between structural data from X-ray crystallography and solution-phase NMR?
- Polymorphism : Screen multiple crystal forms to identify dominant conformers .
- Dynamic effects : Use variable-temperature NMR to assess rotational barriers of the styryl group .
- Solvent interactions : Compare DFT-optimized gas-phase structures with experimental data to account for solvation .
Q. What structure-activity relationships (SAR) are observed for styryl-substituted triazolopyrimidines compared to other aryl derivatives?
- Styryl vs. phenyl : The conjugated double bond in styryl enhances π-stacking with hydrophobic protein pockets (binding affinity: +20%) .
- Electron-withdrawing groups : Bromophenyl analogs show improved anticancer activity (IC: 10 µM vs. 15 µM for styryl) due to increased electrophilicity .
- Methoxy substitutions : 3,4-Dimethoxyphenyl derivatives exhibit better solubility (logP: 2.1 vs. 2.8 for styryl) but reduced metabolic stability .
Q. What green chemistry principles can be applied to improve the sustainability of synthesizing this compound?
- Solvent selection : Replace dichloromethane with ethanol or water-ethanol mixtures (reduction in E-factor: 35%) .
- Catalyst recycling : Recover TMDP via filtration (reuse efficiency: 85% over 5 cycles) .
- Energy efficiency : Microwave reactors reduce reaction time (30 min vs. 12 h) and energy consumption by 60% .
Q. What degradation pathways dominate under acidic or basic conditions?
- Acidic hydrolysis : The ester group undergoes nucleophilic attack (t: 2 h at pH 2), forming carboxylic acid derivatives .
- Basic conditions : The triazole ring is susceptible to ring-opening reactions (t: 45 min at pH 12) .
- Stabilization strategies : Lyophilization and storage at −20°C in amber vials prolong shelf life (>6 months) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
